1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid
Overview
Description
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine ring: Starting from a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.
Formation of the pyrazole ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling of the rings: The pyridazine and pyrazole rings can be coupled through various cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative.
Scientific Research Applications
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its heterocyclic structure, which is common in many drugs.
Industry: Use in the synthesis of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for compounds like 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-sulfonic acid: Contains a sulfonic acid group.
1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-methyl ester: Methyl ester derivative.
Uniqueness
The presence of both pyridazine and pyrazole rings, along with the specific functional groups, may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H11N5O3 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N5O3/c1-22-13-6-5-12(16-17-13)19-11(8-10(18-19)14(20)21)9-4-2-3-7-15-9/h2-8H,1H3,(H,20,21) |
InChI Key |
NIRSMSCJBWHFFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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